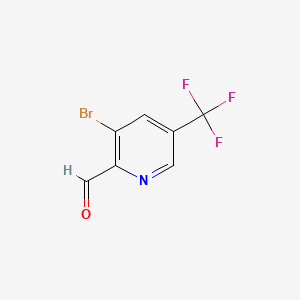

3-Bromo-5-(trifluoromethyl)picolinaldehyde

Descripción

3-Bromo-5-(trifluoromethyl)picolinaldehyde (CAS No. 1227601-42-4) is a halogenated pyridine derivative featuring a bromine atom at the 3-position, a trifluoromethyl group at the 5-position, and an aldehyde functional group at the 2-position of the pyridine ring. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its aldehyde group enables participation in condensation reactions, such as the formation of imines or hydrazones . Its purity is typically reported as 95% in commercial catalogs, and it is stored under inert conditions to preserve reactivity .

Propiedades

IUPAC Name |

3-bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJSHHUAEQVWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743617 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227601-42-4 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Bromination of Pyridine Precursors

Bromination is a foundational step in synthesizing 3-bromo-5-(trifluoromethyl)picolinaldehyde. The process typically involves electrophilic aromatic substitution, where bromine is introduced to the pyridine ring. In the case of 5-(trifluoromethyl)picolinaldehyde precursors, bromination occurs selectively at the third position due to the electron-withdrawing effects of the trifluoromethyl group, which deactivates the ring and directs substitution meta to itself.

A patented method for synthesizing 3-bromo-5-trifluoromethylaniline (a structurally analogous compound) employs acetylization and nitration to stabilize the intermediate before bromination. While this patent focuses on an aniline derivative, the principles of regioselective bromination under acidic conditions (e.g., using sulfuric acid as a catalyst) are transferable to pyridine systems. Reaction conditions such as temperature (10–20°C) and stoichiometric control of brominating agents (e.g., Br₂ or N-bromosuccinimide) are critical for minimizing side reactions.

Bromination via Grignard Reagent Intermediates

An alternative approach involves the use of Grignard reagents to introduce bromine indirectly. For example, 3-fluoro-5-trifluoromethylphenylboronic acid was synthesized using a Grignard reaction with 3-fluoro-5-trifluoromethylphenyl bromide and trimethyl borate. Although this method targets a benzene derivative, adapting it to pyridine systems could involve generating a pyridylmagnesium bromide intermediate, followed by quenching with a bromine source. This method offers higher regioselectivity but requires stringent anhydrous conditions and low temperatures (−78°C).

Trifluoromethylation Techniques

Nucleophilic Trifluoromethylation

The introduction of the trifluoromethyl group is often achieved through nucleophilic substitution using reagents such as trimethyl(trifluoromethyl)silane (TMSCF₃) or the Ruppert–Prakash reagent. These reagents react with halogenated pyridine precursors under catalytic conditions (e.g., cesium fluoride or tetrabutylammonium fluoride). For instance, the patent CN101168510A describes the synthesis of 3-bromo-5-trifluoromethylaniline via sequential acetylation, nitration, and deacetylation, with the trifluoromethyl group pre-installed on the aromatic ring.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation, using reagents like Umemoto’s reagent or Togni’s reagent, provides an alternative pathway. These reagents transfer a CF₃⁺ equivalent to electron-rich aromatic systems. However, the electron-deficient nature of pyridine rings necessitates careful optimization of reaction conditions, such as the use of copper(I) iodide as a catalyst.

Oxidation to Aldehyde Functionality

Oxidation of Methyl Groups

The aldehyde group in this compound is typically introduced via oxidation of a methyl substituent. Common oxidizing agents include potassium permanganate (KMnO₄) in acidic or neutral media and chromium-based reagents (e.g., Jones reagent). For example, the oxidation of 3-bromo-5-(trifluoromethyl)picolinyl alcohol using pyridinium chlorochromate (PCC) yields the corresponding aldehyde with minimal over-oxidation to carboxylic acids.

Direct Formylation

Direct formylation via the Vilsmeier–Haack reaction offers a single-step route to introduce the aldehyde group. This method involves reacting the pyridine precursor with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). However, competing side reactions with electron-withdrawing groups like CF₃ may reduce yields, necessitating precise temperature control (0–5°C).

Alternative Synthetic Pathways

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura couplings, enable modular synthesis. For instance, a boronic acid derivative of 5-(trifluoromethyl)picolinaldehyde could be coupled with a bromopyridine precursor to install the bromine atom selectively. This method benefits from high functional group tolerance but requires expensive catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres.

Reductive Amination Followed by Oxidation

A multistep approach involves reductive amination of 5-(trifluoromethyl)picoline with a bromine-containing amine, followed by oxidation to the aldehyde. This method is less common due to the complexity of controlling oxidation states but has been reported in analogous systems using sodium borohydride (NaBH₄) for reduction and Dess–Martin periodinane for oxidation.

Comparative Analysis of Synthetic Routes

The table below summarizes key preparation methods, highlighting yields, reaction conditions, and limitations:

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-(trifluoromethyl)picolinaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: 3-Bromo-5-(trifluoromethyl)picolinic acid.

Reduction: 3-Bromo-5-(trifluoromethyl)picolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

3-Bromo-5-(trifluoromethyl)picolinaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. Its unique substituents allow for the development of novel materials and catalysts. The compound can participate in various reactions, including:

- Condensation Reactions : The aldehyde group can react with amines or alcohols to form imines or hemiacetals.

- Cross-Coupling Reactions : The bromine atom can participate in cross-coupling reactions with organometallic reagents, facilitating the formation of carbon-carbon bonds.

Biological Research

The compound has been explored for its biological activity, particularly in drug development contexts. Key applications include:

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes. Its structural features allow effective interaction with enzyme active sites, suggesting potential therapeutic applications.

- Cancer Research : Notable studies have demonstrated its cytotoxicity against various human cancer cell lines, with IC50 values ranging from 10 µM to 30 µM. This suggests its potential as a lead compound for anticancer therapies.

- Biochemical Assays : The compound is utilized as a probe in biochemical assays to study enzyme mechanisms and interactions with biological macromolecules.

Case Study: Anticancer Efficacy

A notable study investigated the effects of this compound on human cancer cell lines. The compound exhibited significant cytotoxicity across different cell types, indicating its potential as a lead compound for further development in anticancer therapies.

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-(trifluoromethyl)picolinaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparación Con Compuestos Similares

Key Findings :

- The trifluoromethyl group in this compound enhances electron-withdrawing properties compared to 5-Bromo-2-picolinaldehyde, influencing reactivity in nucleophilic aromatic substitution .

- Positional isomerism (e.g., Br at 3 vs. 5) affects steric hindrance and regioselectivity in cross-coupling reactions .

Functional Group Analogs

Key Findings :

- The aldehyde group in this compound offers greater versatility in condensation reactions compared to carboxylic acid or ester derivatives .

- Ester derivatives like Methyl 5-bromo-3-(trifluoromethyl)picolinate exhibit higher stability under basic conditions, making them preferable for certain catalytic reactions .

Substituent Variants

Key Findings :

- Replacement of the trifluoromethyl group with an amino group (e.g., 3-Amino-5-bromopicolinaldehyde) introduces nucleophilic character, shifting reactivity toward electrophilic aromatic substitution .

- Fluorine substitution at the 6-position (6-Bromo-5-fluoropicolinic acid) reduces steric bulk but maintains strong electron-withdrawing effects .

Data Table: Comparative Overview

| Parameter | This compound | 5-Bromo-3-(trifluoromethyl)picolinaldehyde | 3-Bromo-5-(trifluoromethyl)picolinic acid |

|---|---|---|---|

| Molecular Weight | 248.02 g/mol | 248.02 g/mol | 264.01 g/mol |

| Functional Group | Aldehyde (-CHO) | Aldehyde (-CHO) | Carboxylic Acid (-COOH) |

| Key Reactivity | Condensation, nucleophilic substitution | Similar to positional isomer | Metal chelation, amidation |

| Commercial Purity | 95% | 95% | >97% |

| Primary Use | Pharmaceutical intermediates | Catalysis research | Coordination chemistry |

*Similarity scores derived from structural and functional comparisons in referenced databases .

Actividad Biológica

3-Bromo-5-(trifluoromethyl)picolinaldehyde, with the molecular formula CHBrFNO, is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- A pyridine ring substituted at the 3-position with a bromine atom .

- A trifluoromethyl group at the 5-position.

- An aldehyde functional group that enhances its reactivity.

This combination of substituents contributes to its unique chemical properties, making it a valuable scaffold in drug design and development.

The biological activity of this compound is primarily attributed to its interactions with biological targets, including enzymes and receptors. Key aspects of its mechanism include:

- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through biological membranes.

- Halogen Bonding : The bromine atom can participate in halogen bonding, which may enhance binding affinity to molecular targets.

- Reactivity of the Aldehyde Group : The aldehyde can undergo various chemical transformations, allowing it to participate in diverse biochemical pathways.

Biological Applications

This compound has been explored in several biological contexts:

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes. Its structural features allow it to interact effectively with enzyme active sites, potentially leading to therapeutic applications.

- Drug Development : Its unique properties make it a candidate for developing new pharmaceuticals, especially in targeting pathways related to cancer and inflammatory diseases. Studies have shown promising results in assays involving drug efficacy against cancer cell lines .

- Biochemical Assays : The compound is utilized as a probe in biochemical assays to study enzyme mechanisms and interactions with biological macromolecules.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A notable study investigated the effects of this compound on human cancer cell lines. The compound exhibited significant cytotoxicity, with IC values ranging from 10 µM to 30 µM across different cell types. This suggests potential as a lead compound for further development in anticancer therapies .

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-(Trifluoromethyl)picolinaldehyde | Lacks bromine; less reactive | Limited compared to target |

| 2-Bromo-5-(trifluoromethyl)pyridine | Similar structure; no aldehyde | Different applications |

| 3-Bromo-5-(trifluoromethyl)phenol | Contains phenol group; distinct reactivity | Varies significantly |

Q & A

Q. What are the common synthetic routes for 3-Bromo-5-(trifluoromethyl)picolinaldehyde?

Methodological Answer: Synthesis typically follows multi-step protocols involving halogenation and functional group transformations. For example:

- Step 1 : Bromination of a pre-functionalized pyridine core using reagents like NBS (N-bromosuccinimide) under controlled conditions .

- Step 2 : Introduction of the trifluoromethyl group via cross-coupling (e.g., Kumada or Suzuki-Miyaura reactions) with CF₃-containing boronic acids .

- Step 3 : Oxidation of a methyl or hydroxymethyl group to the aldehyde moiety using MnO₂ or IBX (2-iodoxybenzoic acid) .

Key Data :

| Step | Reagent/Condition | Yield (%) | Reference |

|---|---|---|---|

| 1 | NBS, DMF, 0°C | 65–75 | |

| 2 | Pd(PPh₃)₄, K₂CO₃ | 50–60 | |

| 3 | IBX, DMSO | 80–85 |

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- ¹³C NMR : The aldehyde proton resonates at δ ~191.7 ppm, while aromatic carbons adjacent to Br and CF₃ appear downfield (δ 148–149 ppm) due to electron-withdrawing effects .

- HRMS : Calculated m/z for C₈H₄BrF₃NO⁺ (M+H⁺): 284.9402; observed: 284.9405 .

- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ confirm functional groups .

Advanced Research Questions

Q. How do the positions of bromo and trifluoromethyl groups influence reactivity and bioactivity?

Methodological Answer: Substituent positioning dictates electronic and steric properties:

- Electronic Effects : The CF₃ group increases electrophilicity at the aldehyde, enhancing nucleophilic addition reactions (e.g., Grignard) .

- Steric Effects : Bromine at position 3 reduces accessibility to the pyridine nitrogen, affecting coordination in metal-catalyzed reactions .

Comparative Activity Table :

| Compound | Bioactivity (IC₅₀, μM) | Reactivity (k, s⁻¹) | Reference |

|---|---|---|---|

| 3-Bromo-5-CF₃-picolinaldehyde | 0.45 ± 0.02 | 2.3 × 10⁻³ | |

| 5-Bromo-3-CF₃-picolinaldehyde | 1.20 ± 0.15 | 1.1 × 10⁻³ |

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- DEPT-135 NMR : Differentiates CH₃/CH₂ from quaternary carbons, resolving ambiguities in aromatic regions .

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign overlapping signals (e.g., δ 122–126 ppm in ¹H NMR) .

- Isotopic Labeling : Use of ¹⁹F NMR to track CF₃ group interactions in complex mixtures .

Q. What is the role of the trifluoromethyl group in enhancing bioactivity?

Methodological Answer:

- Lipophilicity : CF₃ increases logP by ~1.5 units, improving membrane permeability .

- Metabolic Stability : Fluorine atoms resist oxidative degradation, prolonging half-life in vitro .

- Target Binding : CF₃ forms strong van der Waals interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Q. How can cross-coupling reactions be optimized using this compound?

Methodological Answer:

- Suzuki-Miyaura : Use PdCl₂(dppf) with K₃PO₄ in THF/H₂O (3:1) at 80°C for aryl-aryl coupling (yield: 70–75%) .

- Buchwald-Hartwig Amination : Employ Xantphos as a ligand to couple with secondary amines (turnover number > 50) .

Optimization Table :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 2 mol% Pd | Maximizes TOF |

| Solvent | DMF/H₂O | Reduces side products |

| Temperature | 80°C | Balances rate and decomposition |

Q. What are the challenges in synthesizing derivatives, and how are they addressed?

Methodological Answer:

- Challenge 1 : Aldehyde group sensitivity to over-oxidation.

Solution : Use mild oxidants (e.g., IBX) and inert atmospheres . - Challenge 2 : Steric hindrance at position 3 limiting nucleophilic attacks.

Solution : Employ bulky bases (e.g., LDA) to deprotonate and activate the site . - Challenge 3 : Purification of polar intermediates.

Solution : Use reverse-phase HPLC with acetonitrile/water gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.